![molecular formula C19H21F2N3O B2871468 3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049417-48-2](/img/structure/B2871468.png)
3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide”, has been studied in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide” can be analyzed using various radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) . In LC- (ESI)-MS analysis, the labelled product was identified with m/z ratio of 435 ([M + H +]) .Chemical Reactions Analysis
The crude reaction mixture of “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide” consists of p - [18 F]MPPF and 2–4 labelled impurities eluting after the product fraction . The heating method had no significant effect on the composition of labelled by-products .Scientific Research Applications
Antiviral Activity
The indole derivatives, which include compounds similar to “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide”, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The mechanism involves the inhibition of viral replication by interfering with the viral enzymes or blocking the virus’s ability to enter host cells .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis and other inflammatory diseases. The modulation is typically achieved by inhibiting the synthesis or action of pro-inflammatory cytokines .
Anticancer Potential
Compounds structurally related to “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide” have been explored for their anticancer applications. They exhibit cytotoxicity against various tumor cell lines, indicating potential use in cancer therapy. The anticancer activity may be due to the induction of apoptosis in cancer cells or the inhibition of cell proliferation.
Anti-HIV Effects
Indole derivatives have shown promise as anti-HIV agents. They can inhibit the replication of the HIV virus, potentially leading to new treatments for HIV/AIDS. The inhibition is often through the interference with the enzymes required for the HIV life cycle, such as reverse transcriptase or integrase .
Antioxidant Capabilities
These compounds possess antioxidant properties, which are crucial in protecting cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Antioxidants can neutralize free radicals, preventing cell damage .
Antimicrobial Activity
The antimicrobial activity of indole derivatives extends to both bacterial and fungal pathogens. They can act as potent antimicrobial agents by disrupting the cell wall synthesis of the microbes or interfering with their protein synthesis machinery .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
For example, a compound with a similar structure, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been demonstrated to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
properties
IUPAC Name |
3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-16-5-3-4-15(14-16)19(25)22-8-9-23-10-12-24(13-11-23)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYWIANKTWRBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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